REACTION_CXSMILES
|
C[C:2]1([CH3:10])[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])O1.O.[C:12](Cl)(=O)[CH2:13][CH2:14]C>ClCCl.N1C=CC=CC=1.C(O)C>[O:9]=[C:4]([CH2:12][CH2:13][CH3:14])[CH2:5][C:6]([O:7][CH2:2][CH3:10])=[O:8]
|
Name
|
|
Quantity
|
176 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(CC(O1)=O)=O)C
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
133 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)Cl
|
Name
|
|
Quantity
|
188 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for three hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
WASH
|
Details
|
The solution is washed with a dilute solution of hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for six hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The ethanol is evaporated off under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
DISTILLATION
|
Details
|
is distilled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)OCC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |